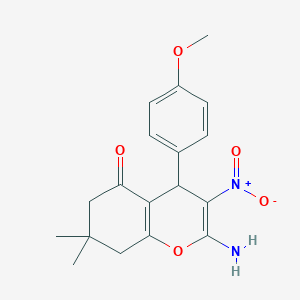![molecular formula C16H14Br2FN3O B15016717 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15016717.png)
2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C16H13Br2FN3O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the hydrazide derivative from the corresponding acid chloride. This is followed by a condensation reaction with an appropriate aldehyde to form the final product. The reaction conditions generally require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the acetohydrazide moiety provides distinct properties that differentiate it from similar compounds.
This article provides a comprehensive overview of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H14Br2FN3O |
|---|---|
Peso molecular |
443.11 g/mol |
Nombre IUPAC |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2FN3O/c1-10-6-13(17)16(14(18)7-10)20-9-15(23)22-21-8-11-2-4-12(19)5-3-11/h2-8,20H,9H2,1H3,(H,22,23)/b21-8+ |
Clave InChI |
GJUPEZUQXCGACZ-ODCIPOBUSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=C(C=C2)F)Br |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B15016638.png)

![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016650.png)
![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016655.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B15016656.png)

![(3E)-N-(4-fluorophenyl)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016661.png)
![4-bromo-2-[(E)-({4-[(4-{[(E)-(4-methoxy-3-methylphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B15016664.png)
![2-(4-Nitroanilino)-4-[(1-phenylethylidene)hydrazino]-6-(3,4-xylidino)-1,3,5-triazine](/img/structure/B15016680.png)
![N-(2-methylphenyl)-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B15016693.png)

![2-[(4-Methylphenyl)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide](/img/structure/B15016698.png)
![2-[(2E)-2-(3,4-dimethylbenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B15016702.png)
![2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide](/img/structure/B15016710.png)
